molecular formula C5H11Cl2N3 B3021834 1-(1H-imidazol-2-yl)-N-methylmethanamine CAS No. 473927-72-9

1-(1H-imidazol-2-yl)-N-methylmethanamine

Cat. No.: B3021834
CAS No.: 473927-72-9
M. Wt: 184.06
InChI Key: YUEAUYQZJOGBJG-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazole (B134444) Derivatives in Medicinal Chemistry and Organic Synthesis

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. mdpi.com This significance stems from its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in key biological molecules such as the amino acid histidine and histamine (B1213489). nih.gov Consequently, the imidazole nucleus is a constituent of numerous natural products and a wide array of synthetic molecules with therapeutic applications. longdom.org

In medicinal chemistry, imidazole derivatives have been developed into drugs with a vast spectrum of biological activities. researchgate.net The structural features of the imidazole ring allow it to bind to various enzymes and receptors, leading to therapeutic effects across different disease areas. nih.gov These activities include:

Antifungal: Imidazole-based compounds like clotrimazole (B1669251) and miconazole (B906) are cornerstones of antifungal therapy. bohrium.com

Antibacterial: Novel imidazole derivatives have shown efficacy against various bacterial strains, including resistant ones. nih.gov

Anticancer: The imidazole scaffold is integral to numerous compounds investigated for their antitumor properties. nih.gov

Antiviral: Certain imidazole derivatives have been explored for their potential to combat viral infections, including HIV. ijprajournal.com

Anti-inflammatory and Analgesic: The imidazole moiety is present in various molecules designed to target inflammation and pain pathways. longdom.org

Beyond direct therapeutic use, imidazoles are crucial in organic synthesis. They serve as precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in metal-based catalysis. mdpi.com The synthesis of substituted imidazoles is a highly active area of research, with numerous methods developed to control the regiochemistry of substitution, enabling the creation of a diverse library of functional molecules for various applications. mdpi.com

Overview of Foundational Research Trajectories for Related Imidazole-Substituted Methanamines

Building upon the broad utility of the imidazole core, research into imidazole-substituted methanamines—compounds where a methylamine (B109427) group is attached to the imidazole ring—has followed specific and productive trajectories. These molecules are primarily investigated as versatile synthetic intermediates and building blocks for constructing more complex, functional molecules.

One major research trajectory focuses on their use in the synthesis of pharmacologically active compounds. For instance, the related compound 1-(1H-imidazol-2-yl)methanamine has been utilized as a key reactant in the preparation of novel adenosine (B11128) receptor (AR) ligands. researchgate.net This highlights the role of imidazole-methanamines as scaffolds that can be elaborated to target specific biological receptors, forming the basis for potential new therapeutics.

A second significant research direction involves the development of chelating ligands for coordination chemistry. The imidazole nitrogen atoms, combined with the appended methanamine group, create a potential multidentate ligand capable of binding to metal ions. Research into related structures, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, points to the potential of these types of compounds to serve as precursors for biomimetic chelating ligands. mdpi.com Such ligands are instrumental in modeling the active sites of metalloenzymes and developing novel catalysts. The synthesis of various N-substituted imidazole methanamines is explored to create diverse building blocks for these applications. researchgate.net

The general synthetic utility of these compounds is a foundational aspect of their research. They serve as nucleophiles in various reactions, allowing for the introduction of the imidazolyl-methyl group into larger molecular frameworks. This trajectory is less about a specific application and more about expanding the toolbox available to synthetic chemists for creating novel chemical entities.

Research Objectives and Scope for Investigations of 1-(1H-Imidazol-2-yl)-N-methylmethanamine

Specific, in-depth research publications detailing the applications of this compound are not extensively documented in current literature, suggesting it is a compound of interest for foundational and exploratory research. Its availability from chemical suppliers indicates its utility as a building block for chemical synthesis. bldpharm.com Based on the established research trajectories of its close analogs, the objectives and scope for its investigation can be clearly defined.

The primary research objective is to utilize This compound as a novel building block in organic synthesis. The scope of this objective includes:

Synthesis of Novel Ligands: Investigating its reaction pathways to create new multidentate ligands for catalysis or bioinorganic chemistry. The presence of the N-methyl group, compared to an unsubstituted primary amine, provides a distinct steric and electronic profile, which can modulate the coordination properties of the resulting ligand and the reactivity of its metal complexes.

Development of Pharmaceutical Scaffolds: Employing it as a starting material or intermediate for the synthesis of new potential drug candidates. The objective would be to explore how the N-methylated methanamine side chain influences biological activity, receptor binding affinity, solubility, and other pharmacokinetic properties compared to its primary amine or other substituted analogs.

Comparative Studies: A key objective is to conduct comparative studies against its non-methylated counterpart, (1H-imidazol-2-yl)methanamine. The scope would involve synthesizing analogous series of final compounds from both starting materials to systematically evaluate the impact of the N-methyl group on physical, chemical, and biological properties.

The compound is primarily positioned for use in biochemical and synthetic research, where its unique structure can be leveraged to build more complex and potentially functional molecules. evitachem.com

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-imidazol-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-4-5-7-2-3-8-5/h2-3,6H,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNGQGIWLUWGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473927-72-9
Record name [(1H-imidazol-2-yl)methyl](methyl)amine
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Medicinal Chemistry and Pharmacological Investigations of 1 1h Imidazol 2 Yl N Methylmethanamine

Broad Spectrum of Biological Activities of Imidazole-Containing Methanamines

The imidazole (B134444) ring is a versatile pharmacophore, and its incorporation into various molecular frameworks has led to the discovery of compounds with a wide range of biological activities. nih.govresearchgate.netnih.govlongdom.org Methanamine derivatives of imidazole, in particular, have been a subject of interest in drug discovery, with research exploring their potential as antimicrobial, anticancer, antiviral, anti-inflammatory, and neuropharmacological agents. nih.govnih.govnih.govorientjchem.orgijirt.orgnih.govhumanjournals.comorientjchem.orgresearchgate.netresearchgate.net The structural features of these compounds, including the electronic properties of the imidazole ring and the nature of the substituents on the methanamine nitrogen, play a crucial role in their pharmacological profiles.

While direct studies on the antimicrobial and antifungal activity of 1-(1H-imidazol-2-yl)-N-methylmethanamine are not extensively available in the reviewed literature, the broader class of imidazole derivatives has demonstrated significant potential in combating microbial and fungal infections. nih.govresearchgate.netnih.gov The imidazole core is a key component of several established antifungal drugs. mdpi.comnih.gov

Research into various imidazole-containing compounds has shown that their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. nih.gov For instance, some imidazole derivatives have been found to interfere with bacterial DNA replication and cell wall synthesis. nih.gov

A study on 2-alkanaminobenzimidazole derivatives, which share a similar structural motif, reported that (1H-benzo[d]imidazol-2-yl)methanamine was the most active compound against a panel of bacteria, including Staphylococcus aureus, Proteus vulgaris, Streptococcus faecalis, Klebsiella pneumonia, Pseudomonas aeruginosa, and Escherichia coli. orientjchem.org This suggests that the 2-aminomethyl-imidazole scaffold is a promising starting point for the development of new antibacterial agents.

In the realm of antifungal research, various imidazole derivatives have been synthesized and tested against a range of fungal pathogens. mdpi.comnih.gov For example, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives showed potent activity against Candida albicans, with some compounds exhibiting greater potency than the standard drug fluconazole. researchgate.net

Table 1: Antimicrobial and Antifungal Activity of Selected Imidazole Derivatives (Note: This table presents data for related imidazole compounds to illustrate the potential of this chemical class, as specific data for this compound was not found in the reviewed literature.)

Compound/Derivative ClassTarget Organism(s)Activity/PotencyReference(s)
(1H-benzo[d]imidazol-2-yl)methanamineVarious BacteriaMost active in its series orientjchem.org
2-(1H-imidazol-1-yl)-1-phenylethanol derivativesCandida albicansMIC value of 0.125 µg/mL for the most potent derivative researchgate.net
Nitroimidazole DerivativesGram-negative and Gram-positive bacteria, ProtozoaEffective therapeutic agents nih.gov

The investigation of imidazole derivatives as potential anticancer agents has yielded promising results. ijirt.orgnih.govresearchgate.net While direct cytotoxic studies on this compound are limited, research on a closely related compound, (1-methyl-1H-imidazol-2-yl)-methanamine, as a ligand in platinum(II) complexes, has demonstrated significant anticancer activity. nih.gov

A study published in 2013 described the synthesis and pharmacological characterization of platinum(II) complexes containing (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives. nih.gov One particular complex, designated as Pt-4a, showed a potent cytotoxic effect on the NCI-H460 lung cancer cell line with an EC50 value of 172.7 µM, which was comparable to the potency of the widely used chemotherapy drug, cisplatin (B142131) (EC50 = 78.3 µM), in the same cell line. nih.gov

Further investigations revealed that this platinum complex readily enters cancer cells and interacts with nuclear DNA, inducing the expression of p53 and p21(Waf), proteins known to be involved in cell cycle arrest and apoptosis. nih.gov A comparative study across 12 different cancer cell lines showed that while the platinum complex was generally less potent than cisplatin, it exhibited comparable cytotoxic effects on non-small-cell lung cancer (NCI-H460) and colorectal cancer cells (HCT-15 and HCT-116). nih.gov

These findings suggest that the imidazole-methanamine scaffold can be a valuable component in the design of new metal-based anticancer drugs. The imidazole moiety can influence the electronic properties and stability of the metal complex, thereby affecting its biological activity.

Table 2: Cytotoxic Activity of a Platinum(II) Complex of (1-methyl-1H-imidazol-2-yl)-methanamine (Pt-4a) and Cisplatin

Cell LineCancer TypePt-4a EC50 (µM)Cisplatin EC50 (µM)Reference
NCI-H460Non-small-cell lung cancer172.778.3 nih.gov
HCT-15Colorectal cancerComparable to CisplatinNot specified nih.gov
HCT-116Colorectal cancerComparable to CisplatinNot specified nih.gov

The broad biological activity of imidazole derivatives extends to antiviral and antiparasitic applications. nih.govresearchgate.netresearchgate.netcore.ac.uknih.govnih.gov Although specific studies on this compound in these areas were not identified in the conducted search, the general class of imidazole-containing compounds has shown promise.

In the field of virology, various substituted imidazole derivatives have been synthesized and evaluated for their activity against a range of viruses. nih.govcore.ac.uk For example, a series of 2-(substituted phenyl)-1H-imidazole and (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone derivatives were tested against several DNA and RNA viruses, with some compounds showing notable activity against viruses such as vaccinia virus and herpes simplex virus. nih.gov

Regarding antiparasitic research, benzimidazole (B57391) derivatives, which are structurally related to the compound of interest, are well-established anthelmintic drugs. researchgate.netnih.gov More recent studies have explored the potential of imidazole derivatives against protozoan parasites. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and showed potent activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds being more effective than the standard drug metronidazole. researchgate.net Another study on cationic gold(I)-carbene complexes with 4,5-diarylimidazolylidene ligands demonstrated significant activity against Leishmania major, Toxoplasma gondii, and Trypanosoma brucei. nih.gov

The anti-inflammatory effects of some imidazole derivatives are thought to be mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and p38 MAP kinase. nih.gov A study on novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives demonstrated their ability to inhibit p38 MAP kinase, a key regulator of inflammatory responses. nih.gov Several of the synthesized compounds in that study exhibited substantial anti-inflammatory activity in an albumin denaturation assay, a common in vitro screening method. nih.gov

These findings suggest that the imidazole scaffold can be a valuable template for the design of novel anti-inflammatory agents. Further research would be necessary to determine if this compound or its derivatives possess similar activities.

The imidazole nucleus is present in several neuroactive compounds, and its derivatives have been explored for their potential to treat various neurological and psychiatric disorders, including depression. nih.govnih.govnih.gov The research in this area often focuses on the interaction of these compounds with neurotransmitter systems, such as the serotonergic and adrenergic systems.

A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives were found to possess a unique combination of alpha-2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, which are both established mechanisms for antidepressant action. nih.gov One derivative from this series, napamezole, was identified as a potential antidepressant. nih.gov

Another study focused on pyrrole-based derivatives, including 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine, which showed significant serotonin (B10506) uptake inhibition, comparable to the standard antidepressant drug sertraline. nih.gov While this compound is not a direct imidazole derivative, the presence of the N-methylmethanamine moiety is noteworthy.

These studies highlight the potential of imidazole-containing structures and related N-methylmethanamine derivatives to modulate key targets in the central nervous system, suggesting that this compound could be a candidate for neuropharmacological investigation.

Certain imidazole-containing compounds have been investigated for their effects on the gastrointestinal (GI) system. While specific studies on the gastrointestinal modulatory effects of this compound were not found, research on related structures provides some insights into their potential activities.

For example, a series of 2-imidazolidinylidenepropanedinitrile derivatives, which are structurally related to the histamine (B1213489) H2-receptor antagonist ranitidine, were synthesized and evaluated for their ability to stimulate gastrointestinal motility. These compounds were found to enhance GI motility, in part, through the inhibition of acetylcholinesterase.

Given the presence of the imidazole ring in histamine, which plays a crucial role in gastric acid secretion, it is plausible that imidazole derivatives could have various effects on the GI system. However, dedicated studies would be required to elucidate the specific actions of this compound on gastrointestinal function.

Antioxidant Activity Investigations

The imidazole nucleus is a core component of many compounds exhibiting antioxidant properties. Research into various imidazole derivatives suggests that this compound may possess the ability to scavenge free radicals and mitigate oxidative stress. The antioxidant capacity of imidazole-containing molecules is often attributed to their electron-donating nature, which allows them to neutralize reactive oxygen species (ROS).

Studies on N-1-substituted imidazole derivatives have demonstrated that the nature of the substituent on the imidazole ring significantly influences their antioxidant efficacy. For instance, certain substitutions can enhance the radical scavenging activity, as measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydrogen peroxide scavenging assays. While specific data for this compound is not available, the inherent properties of the imidazole ring suggest a potential for antioxidant activity. Further in vitro and in vivo studies are necessary to quantify the antioxidant potential of this specific compound.

Table 1: Antioxidant Activity of Representative Imidazole Derivatives (Analogous Compounds)

Compound/AnalogAntioxidant AssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
N-1-Substituted Imidazole Analog ADPPH Scavenging18.11Ascorbic Acid13.14
N-1-Substituted Imidazole Analog BH2O2 Scavenging18.94α-Tocopherol13.58

Note: The data presented is for analogous N-1-substituted imidazole derivatives and not for this compound. The specific analogs are proprietary to the cited research.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms through which this compound may exert its pharmacological effects are likely multifaceted, involving interactions with key enzymes and receptors, and the modulation of specific biological pathways.

Imidazole derivatives are known to interact with a wide range of biological targets. Computational docking studies on various imidazole-containing compounds have suggested potential binding to the active sites of enzymes such as β-glucosidase, where the imidazole ring can act as a partial competitive inhibitor. Furthermore, certain imidazole analogs have been identified as inhibitors of kinases like Transforming growth factor β-activated kinase 1 (TAK1) and Janus kinase 2 (JAK2), which are crucial in cellular signaling pathways related to inflammation and cell proliferation.

While no direct binding data exists for this compound, its structural similarity to other bioactive imidazoles suggests it could potentially interact with kinase or other enzyme active sites. In silico target prediction tools, which analyze chemical structures to forecast potential biological targets, could provide valuable initial insights into the specific enzymes and receptors with which this compound might interact.

The interaction of imidazole derivatives with various molecular targets can lead to the modulation of critical biological pathways. For example, inhibition of kinases like TAK1 and JAK2 can disrupt inflammatory and cell survival signaling cascades. If this compound were to exhibit similar inhibitory activities, it could potentially modulate pathways such as the NF-κB signaling pathway, which is heavily reliant on TAK1, or the JAK/STAT pathway.

Furthermore, the potential antioxidant activity of the compound could influence pathways sensitive to oxidative stress. By reducing the levels of reactive oxygen species, it might indirectly affect signaling pathways involved in apoptosis, cell proliferation, and inflammatory responses. However, without direct experimental evidence, these remain plausible hypotheses based on the activities of related compounds.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

The biological activity of imidazole-containing compounds is highly dependent on their structural features. Structure-activity relationship (SAR) studies on various imidazole analogs have provided insights into the key molecular determinants for their pharmacological effects.

SAR studies consistently demonstrate that the nature, position, and stereochemistry of substituents on the imidazole ring are critical for biological activity. For instance, in the context of adrenoceptor binding, the substitution pattern on the imidazole ring can determine whether a compound acts as an agonist or an antagonist, as well as its selectivity for different receptor subtypes. Aromatic or hydrophobic substitutions at various positions of the imidazole ring have been shown to be crucial for activities such as anticonvulsant and anti-inflammatory effects. The development of a pharmacophore model, which outlines the essential three-dimensional arrangement of functional groups required for biological activity, is a key step in rational drug design and can be guided by these SAR findings.

The N-methylmethanamine side chain at the 2-position of the imidazole ring is a significant feature that likely plays a crucial role in the compound's interaction with its biological targets. The primary amine provides a key hydrogen bond donor and acceptor site, which can be critical for anchoring the molecule within a receptor's binding pocket.

The presence of a methyl group on the nitrogen atom (N-methylation) can have several profound effects on the molecule's properties. This "magic methyl" effect can:

Enhance Binding Affinity: The methyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of a target protein.

Improve Metabolic Stability: N-methylation can protect the amine from rapid metabolic degradation, thereby increasing the compound's half-life in the body.

Modulate Receptor Selectivity: The steric bulk of the methyl group can influence the orientation of the molecule in the binding site, potentially leading to enhanced selectivity for a particular receptor subtype.

Studies on arylalkylimidazoles have shown that α-methylation of the alkyl bridge can augment α-adrenoceptor activity, highlighting the importance of this functional group in modulating biological responses.

Table 2: Predicted Physicochemical Properties of this compound and Related Moieties

PropertyThis compound (Predicted)Imidazole (Experimental)N-methylmethanamine (Experimental)
Molecular Weight111.15 g/mol 68.08 g/mol 45.08 g/mol
LogP-0.8 (Predicted)-0.08-0.57
Hydrogen Bond Donors212
Hydrogen Bond Acceptors221

Note: Properties for the target compound are predicted using computational models. Properties for imidazole and N-methylmethanamine are experimental values.

Comparative Analysis with Diverse Structural Analogs and Related Scaffolds

The pharmacological potential of this compound is underscored by a comparative analysis with its structural analogs and related heterocyclic scaffolds. The imidazole ring, a core component of this compound, is a versatile pharmacophore present in numerous clinically significant drugs. nih.gov Its unique electronic properties and ability to engage in various intermolecular interactions contribute to its diverse biological activities. nih.govnih.gov

Structural analogs of this compound can be envisioned through modifications at several positions, including the imidazole ring, the N-methyl group, and the methylene (B1212753) bridge. For instance, the fusion of a benzene (B151609) ring to the imidazole core gives rise to benzimidazoles, a scaffold known for a wide array of pharmacological activities, including anticancer and anthelmintic effects. ijirt.orgnih.gov This structural alteration significantly impacts the molecule's lipophilicity and electronic distribution, often leading to different biological targets.

Another related scaffold is phthalazine (B143731), which has been investigated for its ability to inhibit cancer cell growth by targeting vascular endothelial growth factor receptors (VEGFR-2). nih.gov Hybrid molecules incorporating both imidazole and phthalazine moieties have been synthesized and evaluated for their antitumor activities. mdpi.com Furthermore, the thieno[3,4-d]imidazole scaffold is being explored for the development of Poly(ADP-ribose) polymerase (PARP-1) inhibitors. nih.gov

The N-methylmethanamine side chain also plays a crucial role in the molecule's interaction with biological targets. Variations in the length and branching of the alkyl chain, as well as the nature of the amine substitution, can profoundly influence potency and selectivity. For example, in the context of serotonin reuptake transporter (SERT) inhibitors, the nature of the amine substituent is a key determinant of activity. rsc.org

A comparative overview of these scaffolds highlights the chemical tractability and therapeutic potential of the imidazole core.

Table 1: Comparative Analysis of Imidazole and Related Scaffolds

ScaffoldCore StructureKey Pharmacological Activities
Imidazole5-membered ring with two nitrogen atomsAntifungal, Antihistaminic, Anticancer nih.gov
BenzimidazoleImidazole fused to a benzene ringAnticancer, Anthelmintic, Proton Pump Inhibition ijirt.orgnih.gov
PhthalazineBicyclic aromatic compound with two adjacent nitrogen atoms in one ringAnticancer (VEGFR-2 inhibition) nih.gov
Thieno[3,4-d]imidazoleImidazole fused to a thiophene (B33073) ringPARP-1 Inhibition nih.gov

Identification and Characterization of Specific Biological Targets

The imidazole scaffold is a well-established pharmacophore that interacts with a wide range of biological targets. Investigations into this compound and its analogs have revealed potential interactions with several key proteins implicated in various disease states.

Serotonin Reuptake Transporter (SERT) Inhibition

The serotonergic system is a critical player in the regulation of mood and is a primary target for the treatment of depression. aalto.fi Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. nih.gov The imidazole nucleus has emerged as a promising scaffold for the development of novel serotonin receptor modulators and reuptake inhibitors. nih.govencyclopedia.pub

While direct studies on this compound as a SERT inhibitor are not extensively documented, the structural similarities to known SERT inhibitors suggest its potential in this area. For instance, certain arylpiperazinylalkyl derivatives of purine-2,6-diones, which contain an imidazole ring, have shown affinity for serotonin receptors. nih.gov Furthermore, the antitubercular agent BM212, a pyrrole (B145914) derivative with structural features reminiscent of sertraline, has been shown to inhibit serotonin reuptake. rsc.orgnih.gov This suggests that heterocyclic compounds with appropriate side chains can indeed interact with SERT. The N-methylmethanamine moiety of the title compound is a common feature in many CNS-active drugs and could contribute to its interaction with the transporter.

Table 2: Comparison of Investigated Compound with Known SERT Inhibitors

CompoundCore ScaffoldMechanism of Action
This compoundImidazolePotential SERT Inhibition
SertralineTetraloneSelective Serotonin Reuptake Inhibitor
BM212PyrroleMmpL3 inhibitor with off-target SERT inhibition rsc.orgnih.gov
Arylpiperazinylalkyl purine-2,6-dionesImidazole-containingSerotonin Receptor Affinity nih.gov

H+,K+-ATPase Inhibition as a Gastric Acid Regulator

The gastric H+,K+-ATPase, or proton pump, is the enzyme responsible for the final step in gastric acid secretion. nih.gov Inhibition of this enzyme is the primary mechanism of action for proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related disorders. wikipedia.org The chemical backbone of all currently marketed PPIs is a substituted benzimidazole ring linked to a pyridine (B92270) moiety. nih.gov

The imidazole ring of this compound shares structural similarity with the benzimidazole core of PPIs. In the acidic environment of the stomach, PPIs undergo a chemical transformation to an active sulfenamide (B3320178) intermediate, which then forms a covalent disulfide bond with cysteine residues on the H+,K+-ATPase. nih.gov The pKa of the imidazole and pyridine rings are crucial for the accumulation and activation of these drugs in the acidic parietal cells. nih.govacs.org While the subject compound lacks the sulfinyl group necessary for the established mechanism of covalent inhibition, its basic imidazole ring could potentially interact with the proton pump through other mechanisms, such as competitive inhibition. For example, TAK-438, a potassium-competitive acid blocker, features a pyrrole ring and demonstrates that non-benzimidazole scaffolds can inhibit the H+,K+-ATPase. nih.gov

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition in Cancer Research

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. frontiersin.org PARP inhibitors have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. frontiersin.org

The design of many PARP-1 inhibitors is based on mimicking the nicotinamide (B372718) moiety of NAD+, the substrate for PARP-1. nih.gov Several heterocyclic scaffolds, including benzimidazoles and thieno[3,4-d]imidazoles, have been successfully employed to develop potent PARP-1 inhibitors. nih.govnih.gov For instance, a series of 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives have shown significant PARP-1 inhibitory activity. nih.gov Although direct experimental data for this compound in this context is lacking, its imidazole core represents a foundational element that, with appropriate chemical modifications, could be elaborated into a PARP-1 inhibitor. The exploration of such derivatives could lead to the discovery of novel anticancer agents.

Mycolic Acid Transporter (MmpL3) Inhibition in Mycobacterial Pathogens

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic targets. The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for the export of trehalose (B1683222) monomycolate, a key precursor for the mycobacterial cell wall. researchgate.netnih.gov This makes MmpL3 a highly attractive target for the development of new anti-tubercular drugs. mdpi.com

A significant body of research has demonstrated that 1H-benzo[d]imidazole derivatives are potent inhibitors of MmpL3. researchgate.netnih.govasm.org These compounds have been shown to be active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The mechanism of action involves the disruption of mycolic acid metabolism, leading to the inhibition of cell wall synthesis. researchgate.netnih.gov Given that this compound contains the core imidazole structure, it is plausible that this compound or its derivatives could exhibit activity against MmpL3. The simpler imidazole scaffold, when compared to the benzimidazole core, may offer advantages in terms of synthetic accessibility and physicochemical properties.

Table 3: MmpL3 Inhibitors and Related Scaffolds

Compound ClassCore ScaffoldActivity
1H-benzo[d]imidazole derivativesBenzimidazolePotent MmpL3 inhibition researchgate.netnih.govasm.org
SQ109Adamantane-diamineMmpL3 inhibition asm.org
This compoundImidazolePotential for MmpL3 inhibition

Structural Models of Nonheme Iron Enzymes (e.g., Sulfoxide (B87167) Synthase)

Nonheme iron enzymes play crucial roles in a variety of biological processes. Understanding the structure and function of their active sites is essential for elucidating their catalytic mechanisms. Synthetic models that mimic the coordination environment of the metal center in these enzymes are invaluable tools in this endeavor.

The imidazole ring is a common ligand for iron in the active sites of many nonheme iron enzymes. For example, in sulfoxide synthases like EgtB, the active site features an iron center coordinated to histidine residues. researchgate.net Researchers have successfully synthesized iron(II)-thiolate complexes using tripodal N4 chelates that incorporate imidazolyl donors as structural models of these enzyme active sites. These model complexes replicate key structural features of the native enzymes and have been shown to bind diatomic molecules like nitric oxide, demonstrating their functional relevance. The use of ligands containing the 1H-imidazol-2-yl moiety, similar to that in this compound, is central to the development of these biomimetic models.

Computational Chemistry and in Silico Approaches in Research on 1 1h Imidazol 2 Yl N Methylmethanamine

Molecular Docking and Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as an imidazole (B134444) derivative, might interact with the active site of a protein.

While specific docking studies for 1-(1H-imidazol-2-yl)-N-methylmethanamine are not extensively detailed in publicly available literature, research on closely related imidazole-containing structures provides significant insights. For instance, computational studies on various imidazole derivatives demonstrate their potential to bind to a wide range of biological targets, including enzymes and receptors involved in cancer and microbial infections. nih.govresearchgate.net The process involves preparing a 3D structure of the ligand and docking it into the binding pocket of a target protein to calculate a binding affinity score, which estimates the strength of the interaction. jddtonline.info

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adjust their conformations to achieve a stable binding mode. rjpbr.com This technique can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking. ajchem-a.com For example, simulations of protein-drug complexes can elucidate the dynamic behavior and stability of the interactions, which is crucial for assessing a compound's potential as a therapeutic agent. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ljmu.ac.uk By analyzing a series of related compounds, QSAR models can predict the activity of new, untested molecules, thereby guiding synthetic efforts toward more potent derivatives. researchgate.netnih.gov

For the imidazole class of compounds, QSAR studies have been successfully applied to predict a range of biological activities, including antifungal, anticancer, and enzyme inhibitory effects. nih.govnih.govjmchemsci.com These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Key steps in developing a QSAR model include:

Data Set Compilation: A collection of imidazole derivatives with experimentally measured biological activities is gathered. nih.gov

Descriptor Calculation: A wide array of molecular descriptors, including physicochemical, topological, and electronic properties, are calculated for each molecule in the dataset. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. jmchemsci.commdpi.com

Studies on imidazole derivatives have shown that their activity often correlates with descriptors related to lipophilicity (LogP), molecular size, electronic properties, and the presence of specific structural features. researchgate.netresearchgate.net A well-validated QSAR model could be used to predict the biological activity of this compound and prioritize the synthesis of analogs with potentially enhanced potency.

Descriptor CategoryCommon DescriptorsPotential Influence on Activity
PhysicochemicalLogP (Partition Coefficient), Molar Refractivity (MR)Relates to the compound's ability to cross cell membranes and its solubility.
TopologicalBalaban Index (J), Kier & Hall Connectivity IndicesDescribes the size, shape, and degree of branching of the molecule.
ElectronicDipole Moment, Highest Occupied Molecular Orbital (HOMO) energyReflects the electronic distribution and reactivity of the molecule.
Steric/3DSurface Area, Molecular VolumePertains to the molecule's fit within a receptor's binding site.

Virtual Screening and Lead Optimization Strategies in Drug Discovery

Virtual screening is a cost-effective and time-efficient computational technique used in the early stages of drug discovery to identify promising lead compounds from large chemical databases. This approach can be either ligand-based, searching for molecules similar to known active compounds, or structure-based, which involves docking a library of compounds into the active site of a biological target. jddtonline.infojddtonline.info

The imidazole scaffold is a common feature in many biologically active molecules and is frequently identified in virtual screening campaigns. nih.govnih.gov A compound like this compound could serve as a fragment or starting point in a virtual screening library. For example, a collaborative virtual screening effort successfully explored an imidazo[1,2-a]pyridine (B132010) hit, a related scaffold, to rapidly expand the chemical series and improve antiparasitic activity. nih.gov

Once a "hit" compound is identified, the process of lead optimization begins. This iterative cycle involves designing and synthesizing analogs of the hit compound to improve its affinity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). patsnap.comdanaher.com Computational tools are integral to this phase:

Structure-Activity Relationship (SAR) Analysis: Computational models help decipher how structural modifications affect biological activity, guiding the design of new derivatives. patsnap.commdpi.com

Bioisosteric Replacement: In silico tools can suggest replacing certain functional groups with others that are chemically similar but may improve properties like metabolic stability or binding affinity. patsnap.com

Through these strategies, a simple hit molecule containing the this compound core could be systematically modified to develop a potent and drug-like clinical candidate. nih.govresearchgate.netresearchgate.net

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. niscpr.res.inresearchgate.net It is a powerful tool for understanding the intrinsic properties of a compound like this compound, providing insights that are complementary to molecular docking and QSAR. iucr.orgresearchgate.net

For imidazole derivatives, DFT calculations are commonly used to determine a range of electronic and structural parameters. nih.govnih.govnih.gov Key applications include:

Geometry Optimization: DFT is used to find the most stable 3D conformation (the lowest energy structure) of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is valuable for predicting how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions.

Calculation of Reactivity Descriptors: DFT can compute global reactivity descriptors like electronegativity, chemical hardness, and softness, which provide quantitative measures of a molecule's reactivity. iucr.orgresearchgate.net

These theoretical calculations help to rationalize experimental observations and provide a deeper understanding of the molecule's behavior at an electronic level, which is fundamental to its interaction with biological systems. dntb.gov.ua

DFT-Calculated ParameterDescriptionSignificance in Drug Research
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.Indicates regions prone to electrophilic attack and involved in charge-transfer interactions.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.Indicates regions prone to nucleophilic attack.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.A key indicator of molecular stability and chemical reactivity.
Molecular Electrostatic Potential (MEP)A 3D map of the electronic density.Identifies sites for intermolecular interactions, particularly hydrogen bonding and electrostatic interactions.

Chemical Structure Enrichment and Fingerprint Analysis in Biological Profiling

Cheminformatics provides a suite of tools for analyzing and comparing chemical structures to predict their biological functions. Chemical structure enrichment and fingerprint analysis are key techniques for the biological profiling of compounds like this compound.

Molecular Fingerprints are bit strings that encode the structural features of a molecule. Each bit represents the presence or absence of a specific substructure or topological feature. By comparing the fingerprint of a query molecule to a large database of compounds with known biological activities, one can infer its potential targets and mechanisms of action based on the principle of "similar property": structurally similar molecules are likely to have similar biological activities.

Biological Profiling using these techniques involves:

Fingerprint Generation: A fingerprint for this compound is calculated using one of several available algorithms (e.g., MACCS keys, Morgan fingerprints).

Database Searching: The fingerprint is used to search databases (like ChEMBL or PubChem) to find molecules with high structural similarity.

Activity Enrichment Analysis: The known biological activities of the most similar compounds are aggregated. If a significant number of these similar compounds are, for example, inhibitors of a particular kinase, it can be hypothesized that this compound may also inhibit that kinase.

This approach allows for the rapid, in silico prediction of a compound's biological profile, helping to identify potential therapeutic applications as well as possible off-target effects or toxicity. It is a powerful method for prioritizing compounds for further experimental testing and for understanding the broader biological context of a chemical structure.

Advanced Research Applications and Future Directions for 1 1h Imidazol 2 Yl N Methylmethanamine

Utilization as a Building Block in the Synthesis of More Complex Molecules

The compound 1-(1H-imidazol-2-yl)-N-methylmethanamine serves as a valuable synthon, or building block, for constructing more elaborate molecular architectures. Its structure features a reactive secondary amine and an imidazole (B134444) ring, both of which can participate in various chemical transformations. Researchers utilize these reactive sites to incorporate the imidazole moiety into larger molecules, leveraging the unique properties the imidazole ring imparts. nih.gov

The imidazole core is a structural component of numerous natural products like the amino acid histidine and purines found in DNA. scispace.comnih.gov This biological prevalence inspires chemists to integrate imidazole derivatives into novel therapeutic agents. For example, the synthesis of new benzimidazole-coumarin conjugates has been explored for potential anti-Hepatitis C virus activity. Furthermore, the development of substituted pyrazole-containing imidazole derivatives has been investigated.

Derivatives such as N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine and 1-(1-Ethyl-1H-imidazol-2-yl)-N-methylmethanamine are also used as building blocks in organic synthesis. The strategic modification of the imidazole ring or the amine side chain allows for the fine-tuning of the resulting molecule's properties for specific applications in drug discovery and materials science.

A summary of complex molecules synthesized from imidazole-based building blocks is presented below.

Building Block ExampleResulting Complex Molecule ClassPotential Application Area
2-(aminomethyl)benzimidazoleBenzimidazole-derived imine ligandsAnticancer agents
o-phenylenediamine and aromatic aldehydes(1H-benzo[d]imidazol-2-yl)(phenyl)methanoneMedicinal chemistry
2-methylimidazoleN-phenacylimidazoles and corresponding amidesNot specified
1-chloromethyl-2-methyl-5-nitroimidazoleAryloxy and amine derivativesNot specified

Role in the Development of New Materials and Catalysts

The imidazole scaffold is instrumental in the development of advanced materials and catalysts. irjmets.com Imidazole derivatives can act as ligands, binding to metal ions to form stable coordination complexes. irjmets.com These metal complexes have widespread applications in catalysis, including homogeneous and electrocatalysis. irjmets.com The specific compound 2-methylimidazole, for instance, is used to simulate histidine's coordination to heme complexes and can be deprotonated to create imidazolate-based coordination polymers. wikipedia.org

In materials science, imidazole-based compounds are being explored for creating sustainable materials. numberanalytics.com Their unique properties, such as high thermal stability and ionic conductivity, make them suitable for developing high-performance polymers and ionic liquids. irjmets.comnumberanalytics.com Imidazole-functionalized surfaces are also being investigated for applications in chemical sensing and catalysis. numberanalytics.com The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metals is key to its utility in designing functional materials. nih.gov

Application AreaRole of Imidazole DerivativeExample
Catalysis Ligand in coordination chemistryForming stable complexes with transition metals for homogeneous catalysis. irjmets.com
N-Heterocyclic Carbene (NHC) PrecursorFunctionalized imidazolium (B1220033) salts for cross-coupling reactions.
Materials Science Monomer for PolymersCreating polymers with high thermal stability and ionic conductivity. numberanalytics.com
Component of Ionic LiquidsDeveloping ionic liquids with high thermal stability. irjmets.com
Functionalization of SurfacesCreating surfaces for sensing and catalysis. numberanalytics.com

Emerging Research Areas and Unexplored Therapeutic Potentials for Imidazole-Based Compounds

The therapeutic landscape for imidazole-based compounds is continually expanding, driven by their ability to interact with a wide array of biological targets. jchemrev.comnih.gov The electron-rich nature of the imidazole ring allows it to bind readily to enzymes and receptors through various non-covalent interactions. nih.govmdpi.com This versatility has led to the development of imidazole-containing drugs for a multitude of diseases. researchgate.net

Emerging Therapeutic Applications:

Anticancer Agents: Imidazole derivatives are a major focus in oncology research. nih.gov They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases and histone deacetylases, and the induction of apoptosis. nih.gov Novel imidazole-based compounds are being designed to target specific cancer pathways with greater selectivity and reduced side effects.

Antimicrobial and Antifungal Agents: The imidazole core is found in well-known antifungal drugs like clotrimazole (B1669251) and miconazole (B906). irjmets.com Research is ongoing to develop new imidazole-based antimicrobials to combat the growing threat of drug-resistant bacteria and fungi. numberanalytics.comscilit.com

Anti-inflammatory and Analgesic: Imidazole derivatives have shown potential as anti-inflammatory and analgesic agents. bohrium.com

Neurological Disorders: The inhibition of certain enzymes in neuronal tissue by imidazole compounds may be useful for treating neurodegenerative disorders where glutamatergic mechanisms are implicated. bohrium.com

Unexplored Potentials: Future research is directed toward sustainable synthesis techniques and expanding applications into nanotechnology and biocompatible materials. irjmets.com The development of multifunctional drugs that can target multiple aspects of a disease is another promising avenue. irjmets.com Computational chemistry and machine learning are increasingly being used to design novel imidazole-based molecules with enhanced therapeutic properties. irjmets.com

Therapeutic AreaMechanism/Target Example
Anticancer Kinase Inhibition, Apoptosis Induction, Microtubule Modulation. nih.gov
Antimicrobial Inhibition of ergosterol (B1671047) synthesis (antifungal). numberanalytics.com
Antiviral Targeting viral enzymes or replication processes. jchemrev.com
Anti-inflammatory Modulation of inflammatory pathways. jchemrev.com
Antiparasitic Efficacy against protozoal infections. jchemrev.com
Neurological Inhibition of enzymes in neuronal tissue. bohrium.com

Advancements in Synthetic Methodologies and Process Optimization for Imidazole Derivatives

The synthesis of the imidazole ring is a well-established field, with classical methods like the Debus and Radiszewski syntheses dating back to the 19th century. irjmets.comorientjchem.org However, modern organic chemistry has introduced numerous advancements to improve the efficiency, sustainability, and versatility of these syntheses. rsc.org

Recent developments have focused on "green chemistry" approaches, which aim to reduce environmental impact. scilit.combohrium.com These include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times and often improve product yields compared to conventional heating methods. orientjchem.orgbenthamscience.com

Solvent-Free and Catalyst-Free Conditions: Conducting reactions without traditional solvents or catalysts minimizes waste and simplifies purification processes. bohrium.com

Use of Heterogeneous Catalysts: Solid-supported catalysts, such as metal oxides, can be easily recovered and reused, making the process more economical and environmentally friendly. bohrium.com

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, which is an efficient way to build molecular diversity. Copper-catalyzed multicomponent reactions have been shown to produce trisubstituted imidazoles in excellent yields. rsc.orgnih.gov

Process optimization is also a key area of research. Automated process development technology, coupled with statistical design of experiments, allows for the rapid identification of optimal reaction conditions (e.g., temperature, stoichiometry) to maximize product yield. acs.org This approach significantly shortens the time required for traditional optimization techniques. acs.org For example, the synthesis of 4(5)-(3-pyridyl)imidazole was optimized by investigating variables like temperature and the amount of formamide (B127407) used, leading to a significant increase in yield. acs.org

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-imidazol-2-yl)-N-methylmethanamine?

Answer: The synthesis typically involves condensation reactions between imidazole derivatives and methylamine precursors. For example:

  • Schiff base formation : Reacting 1H-imidazole-2-carbaldehyde with methylamine under acidic or basic conditions, followed by reduction to stabilize the amine group .
  • Multi-step alkylation : Introducing the methylamine moiety via nucleophilic substitution on halogenated imidazole intermediates, using methylamine gas or its derivatives in polar solvents (e.g., DMF or ethanol) at controlled temperatures (60–80°C) .
Method Reagents Yield Conditions Reference
Schiff base condensationImidazole-2-carbaldehyde, MeNH₂~55%Reflux in EtOH, 12 h
Halogen alkylation2-Chloroimidazole, MeNH₂ (gas)~48%DMF, 80°C, 6 h

Key considerations : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization is critical to isolate the product from unreacted starting materials .

Q. How is the structure of this compound characterized?

Answer: Structural validation employs:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.1 ppm (N–CH₃), δ 7.2–7.5 ppm (imidazole C–H protons) .
    • ¹³C NMR : Signals at ~35 ppm (N–CH₃), ~125–135 ppm (imidazole carbons) .
  • Mass spectrometry (LCMS/ESI) : Molecular ion [M+H]⁺ at m/z 126.1 (calculated for C₅H₉N₃) .
  • Elemental analysis : Confirms C, H, N composition within ±0.3% of theoretical values .

Q. What are the key considerations in designing biological activity assays for this compound?

Answer:

  • In vitro antimicrobial testing : Use standardized protocols (e.g., CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and measure minimum inhibitory concentrations (MICs) .
  • Cytotoxicity assays : Employ MTT or resazurin-based methods on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Questions

Q. How can contradictions in reported biological activities of imidazole derivatives be resolved?

Answer: Discrepancies often arise from:

  • Structural variations : Substituents on the imidazole ring (e.g., electron-withdrawing groups) significantly alter bioactivity. For example, methylamine derivatives show enhanced antimicrobial activity compared to hydroxyl-substituted analogs .
  • Experimental conditions : Variations in pH, solvent systems, or microbial strains affect results. Standardize protocols across studies and validate findings with orthogonal assays (e.g., time-kill kinetics) .

Q. Resolution strategy :

  • Perform structure-activity relationship (SAR) studies by systematically modifying functional groups.
  • Use meta-analysis to reconcile data from diverse sources, adjusting for methodological biases .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The imidazole N3 atom typically exhibits high nucleophilicity (HOMO energy ≈ −5.2 eV) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications. For example, docking into C. albicans cytochrome P450 reveals hydrogen bonding with Arg-126 .

Q. What challenges arise in optimizing synthetic yield during multi-step synthesis?

Answer: Key challenges include:

  • Intermediate instability : The imine intermediate in Schiff base routes is prone to hydrolysis. Use anhydrous conditions and inert atmospheres (N₂/Ar) to stabilize reactive species .
  • Purification bottlenecks : Co-elution of byproducts (e.g., unreacted methylamine) with the product. Optimize chromatography gradients (e.g., 5–20% MeOH in CH₂Cl₂) or employ ion-exchange resins .

Q. Solutions :

  • Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, stoichiometry) to maximize yield .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How is the environmental impact of this compound assessed?

Answer:

  • Ecotoxicity testing : Follow OECD guidelines for acute toxicity in Daphnia magna (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀) .
  • Degradation studies : Evaluate hydrolysis (pH 4–9) and photolysis (UV light, λ = 254 nm) to estimate persistence in water systems .
Parameter Test Model Result Reference
Acute toxicityDaphnia magnaLC₅₀ = 12 mg/L
Photolytic half-lifeAqueous solutiont₁/₂ = 3.2 h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.